molecular formula C9H10O2 B2911634 3-(Oxetan-3-yl)phenol CAS No. 1782816-49-2

3-(Oxetan-3-yl)phenol

Cat. No. B2911634
CAS RN: 1782816-49-2
M. Wt: 150.177
InChI Key: JWDZHERYJQTJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxetan-3-yl)phenol is a chemical compound with the CAS Number: 1782816-49-2 . It has a molecular weight of 150.18 . It is available in powder form .


Molecular Structure Analysis

The IUPAC name of 3-(Oxetan-3-yl)phenol is 3-(oxetan-3-yl)phenol . The InChI code for this compound is 1S/C9H10O2/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 .


Physical And Chemical Properties Analysis

3-(Oxetan-3-yl)phenol is a powder that is stored at room temperature . It has a melting point of 65-66 degrees Celsius . The compound has a molecular weight of 150.18 .

Scientific Research Applications

Safety and Hazards

The safety information for 3-(Oxetan-3-yl)phenol indicates that it is a combustible liquid and may cause skin irritation, serious eye damage, and respiratory irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" .

Mechanism of Action

Target of Action

This compound is a derivative of oxetane, which has been used to improve the physiochemical properties of drugs . Oxetane-containing drugs have been shown to disrupt protein microtubule functions in cells , but it’s unclear if 3-(Oxetan-3-yl)phenol shares this target.

Mode of Action

Oxetane, a structural motif in this compound, is known to be a good hydrogen-bond acceptor and can donate electron density as a lewis base

Biochemical Pathways

Oxetane derivatives have been synthesized through two major pathways: intramolecular williamson ether synthesis and light-mediated paternò-büchi [2+2] cycloaddition reaction . These pathways could potentially be affected by the presence of 3-(Oxetan-3-yl)phenol.

Pharmacokinetics

Oxetane is known to be more metabolically stable and lipophilicity neutral . This suggests that 3-(Oxetan-3-yl)phenol may have similar properties, potentially leading to good bioavailability.

Result of Action

Oxetane-containing drugs have been shown to disrupt protein microtubule functions in cells . If 3-(Oxetan-3-yl)phenol shares this mechanism of action, it could potentially lead to similar cellular effects.

Action Environment

The synthesis of oxetane derivatives has been shown to require moderate heating , suggesting that temperature could potentially influence the stability and efficacy of 3-(Oxetan-3-yl)phenol.

properties

IUPAC Name

3-(oxetan-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDZHERYJQTJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.